molecular formula C16H11BrCl2O3 B12453793 3-[3-Bromo-4-[(2,4-dichlorophenyl)methoxy]phenyl]-2-propenoic acid CAS No. 340216-11-7

3-[3-Bromo-4-[(2,4-dichlorophenyl)methoxy]phenyl]-2-propenoic acid

Cat. No.: B12453793
CAS No.: 340216-11-7
M. Wt: 402.1 g/mol
InChI Key: KCBFLRXEIMLLEK-UHFFFAOYSA-N
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Description

(2E)-3-{3-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENOIC ACID is a complex organic compound characterized by its unique structure, which includes a bromine atom, two chlorine atoms, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENOIC ACID typically involves several steps:

    Methoxylation: The addition of a methoxy group to the phenyl ring.

    Formation of the prop-2-enoic acid: This involves the formation of the double bond and the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

(2E)-3-{3-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENOIC ACID has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-{3-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Caffeine: An alkaloid with a purine structure, known for its stimulant properties.

Uniqueness

(2E)-3-{3-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENOIC ACID is unique due to its specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

340216-11-7

Molecular Formula

C16H11BrCl2O3

Molecular Weight

402.1 g/mol

IUPAC Name

3-[3-bromo-4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C16H11BrCl2O3/c17-13-7-10(2-6-16(20)21)1-5-15(13)22-9-11-3-4-12(18)8-14(11)19/h1-8H,9H2,(H,20,21)

InChI Key

KCBFLRXEIMLLEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)Br)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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